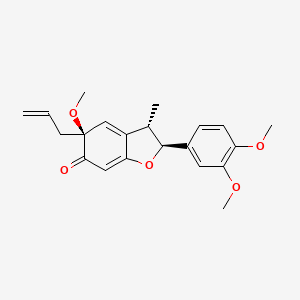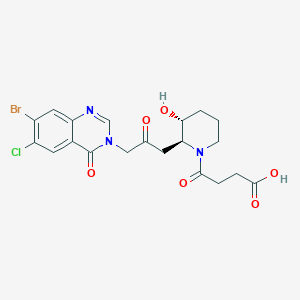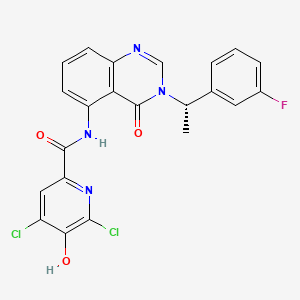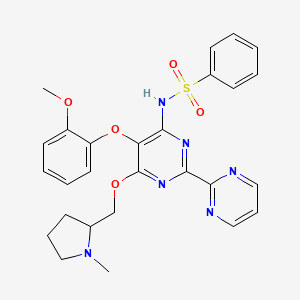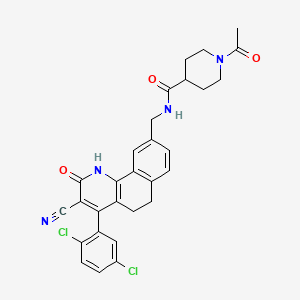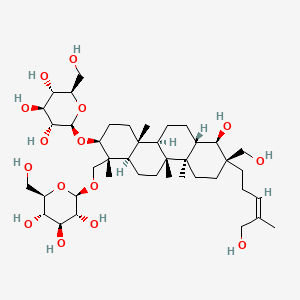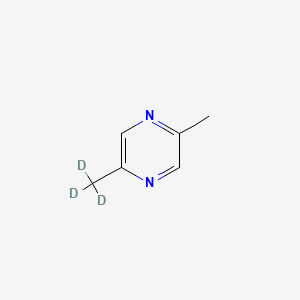
Rp-dGTP|AS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rp-dGTP|AS, also known as Rp-deoxyguanosine triphosphate alpha-S, is a modified nucleotide analog. It is an enantiomer of the deoxynucleoside triphosphate alpha-S nucleotide, where one of the non-bridging oxygens in the alpha position of the phosphate group is replaced by sulfur. This compound serves as a substrate for SAMHD1, a critical regulator of cellular deoxynucleoside triphosphate levels that curtails the replication of viruses such as HIV-1 in CD4+ myeloid lineage and resting T cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rp-dGTP|AS involves the modification of 2’-deoxyguanosine triphosphate (dGTP). The key step in the synthesis is the replacement of one of the non-bridging oxygens in the alpha position of the phosphate group with sulfur. This can be achieved through a series of phosphorylation and sulfurization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated synthesizers. The process includes the purification of the final product using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Rp-dGTP|AS undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by the SAMHD1 tetrameric complex, resulting in the formation of 2’-deoxynucleosides and triphosphates.
Substitution: The sulfur atom in the alpha position can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Requires the presence of the SAMHD1 enzyme complex.
Substitution: Typically involves nucleophilic reagents under mild conditions.
Major Products Formed
Scientific Research Applications
Rp-dGTP|AS has several scientific research applications, including:
Mechanism of Action
Rp-dGTP|AS exerts its effects by serving as a substrate for the SAMHD1 enzyme complex. The SAMHD1 tetrameric complex facilitates the hydrolysis of this compound into 2’-deoxynucleosides and triphosphates. This hydrolysis process is crucial for regulating cellular deoxynucleoside triphosphate levels and curtailing the replication of viruses such as HIV-1 in CD4+ myeloid lineage and resting T cells .
Comparison with Similar Compounds
Similar Compounds
Rp-dCTP|AS: Similar to Rp-dGTP|AS but with a cytosine base.
Rp-dTTP|AS: Contains a thymine base instead of guanine.
Uniqueness
This compound is unique due to its specific interaction with the SAMHD1 enzyme complex, which plays a critical role in regulating cellular deoxynucleoside triphosphate levels and inhibiting viral replication. This specificity makes it a valuable tool in virology and molecular biology research .
Properties
Molecular Formula |
C10H16N5O12P3S |
|---|---|
Molecular Weight |
523.25 g/mol |
IUPAC Name |
[[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-30(23,31)27-29(21,22)26-28(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,31)(H2,18,19,20)(H3,11,13,14,17)/t4?,5-,6-,30?/m1/s1 |
InChI Key |
IOCRYHATDKHWPM-DIYBILHSSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


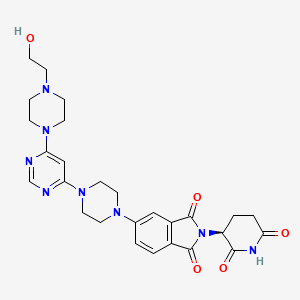
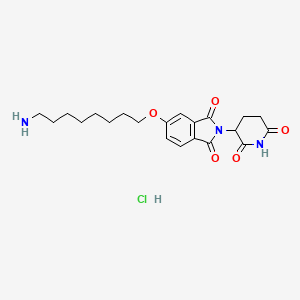
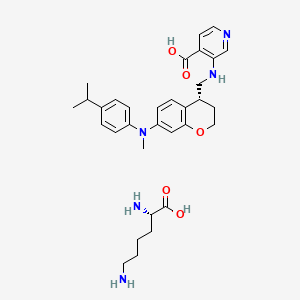
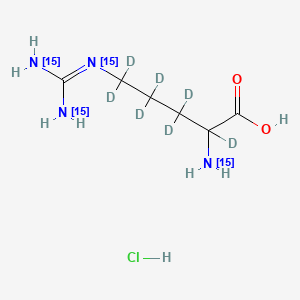
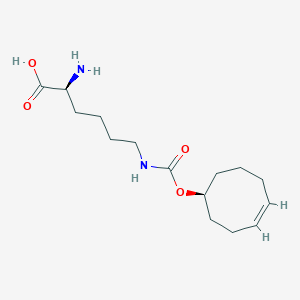
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
